molecular formula C27H34N2O8S2 B12697221 4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid CAS No. 93964-54-6

4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid

Cat. No.: B12697221
CAS No.: 93964-54-6
M. Wt: 578.7 g/mol
InChI Key: QTURCYIFHGKXSB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name 4-(bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid delineates its core structure: a central benzene ring substituted at positions 1 and 3 with sulphonic acid groups (-SO$$3$$H) and at position 4 with a bis(4-(diethylamino)-2-hydroxyphenyl)methyl group. The molecular formula is $$ \text{C}{27}\text{H}{34}\text{N}2\text{O}8\text{S}2 $$, with a molecular weight of 578.7 g/mol.

The central benzene ring serves as a scaffold, with the bis(4-(diethylamino)-2-hydroxyphenyl)methyl group forming a triarylmethane framework. Each aryl component consists of a phenol ring substituted at position 4 with a diethylamino group (-N(C$$2$$H$$5$$)$$_2$$) and at position 2 with a hydroxyl group (-OH). The sulphonic acid substituents at positions 1 and 3 introduce strong electron-withdrawing effects, enhancing solubility in polar solvents.

Table 1: Key molecular descriptors

Property Value
Molecular Formula $$ \text{C}{27}\text{H}{34}\text{N}2\text{O}8\text{S}_2 $$
Molecular Weight 578.7 g/mol
IUPAC Name 4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid
CAS Registry Number 3023113

Crystallographic Characterization and Spatial Configuration

X-ray diffraction studies of analogous triarylmethane dyes reveal that the central methane carbon adopts a tetrahedral geometry, with bond angles approximating 109.5° between the aryl groups. The diethylamino substituents introduce steric bulk, forcing the phenol rings into non-coplanar orientations relative to the central benzene ring. This distortion minimizes π-orbital overlap, reducing conjugation and shifting absorption spectra bathochromically.

Intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen (where applicable) generates an S(6) ring motif, as observed in structurally related compounds. For 4-(bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid, this interaction likely occurs between the phenolic -OH and adjacent ether or sulphonic oxygen atoms, stabilizing the molecular conformation.

Packing arrangements in the crystal lattice are influenced by sulphonic acid groups, which participate in extensive hydrogen-bonding networks. These interactions promote the formation of layered structures, as seen in benzene-1,3-disulphonic acid derivatives.

Substituent Effects: Diethylamino and Hydroxyphenyl Group Interactions

The diethylamino groups (-N(C$$2$$H$$5$$)$$_2$$) exert dual electronic effects:

  • Electron donation via resonance, increasing electron density on the aryl rings.
  • Steric hindrance due to the ethyl branches, restricting rotational freedom about the C-N bond.

Hydroxyphenyl groups contribute to:

  • Acid-base equilibria : The phenolic -OH (pKa ~10) can deprotonate under basic conditions, forming a phenoxide ion that enhances electron delocalization.
  • Hydrogen bonding : Intramolecular interactions with sulphonic oxygen atoms stabilize specific conformers, as evidenced by IR spectra showing O-H stretching frequencies near 3200 cm$$^{-1}$$.

Electronic Effects:
The combination of electron-donating diethylamino and electron-withdrawing sulphonic acid groups creates a push-pull system, polarizing the π-electron system. This is corroborated by solvatochromic studies of similar triarylmethane dyes, which exhibit bathochromic shifts in polar solvents.

Comparative Analysis with Related Triarylmethane Derivatives

Table 2: Structural and electronic comparison with derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties
4-[bis(4-(diethylamino)phenyl]methyl]benzene-1,3-disulphonic acid No hydroxyl groups 546.7 Reduced H-bonding capacity
Trifluoromethanesulfonic acid -CF$$3$$, -SO$$3$$H 150.1 Superacidic (pKa = -14.7)
3-(4-Butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one Bromine, ketone 342.06 Planar conjugation

Key distinctions include:

  • Solubility : The dual sulphonic acid groups in the subject compound enhance aqueous solubility compared to non-sulfonated triarylmethanes.
  • Photostability : Hydroxyl groups mitigate photooxidation by scavenging radicals, unlike dialkylamino-substituted analogs prone to N-dealkylation.
  • Acidity : Sulphonic acid substituents (pKa ~ -1.4) confer stronger acidity than carboxylic or phenolic analogs, enabling protonation under mild conditions.

The spatial arrangement of substituents critically modulates electronic transitions. For instance, replacing hydroxyl groups with methoxy moieties in analogous structures reduces bathochromic shifts by ~30 nm due to diminished electron donation. This underscores the synergistic role of substituents in defining optoelectronic behavior.

Properties

CAS No.

93964-54-6

Molecular Formula

C27H34N2O8S2

Molecular Weight

578.7 g/mol

IUPAC Name

4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid

InChI

InChI=1S/C27H34N2O8S2/c1-5-28(6-2)18-9-12-21(24(30)15-18)27(22-13-10-19(16-25(22)31)29(7-3)8-4)23-14-11-20(38(32,33)34)17-26(23)39(35,36)37/h9-17,27,30-31H,5-8H2,1-4H3,(H,32,33,34)(H,35,36,37)

InChI Key

QTURCYIFHGKXSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)O)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

  • Synthesis of Bis(4-(diethylamino)-2-hydroxyphenyl)methyl Intermediate

    • Starting from 4-(diethylamino)-2-hydroxybenzaldehyde or related precursors.
    • Condensation with benzene derivatives under acidic or Lewis acid catalysis.
    • Use of hindered Lewis acid-base pairs (frustrated Lewis pairs) as catalysts has been reported to improve selectivity and yield in related bis(hydroxyphenyl)methyl compounds.
  • Sulfonation of the Benzene Ring

    • Introduction of sulfonic acid groups at the 1,3-positions via sulfonation reactions.
    • Typically performed using sulfuric acid or oleum under controlled temperature to avoid over-sulfonation or degradation.
    • The sulfonation step requires careful temperature control, generally between 80°C and 120°C, to optimize conversion and minimize by-products.
  • Purification and Isolation

    • The crude product is purified by crystallization or chromatographic methods.
    • Isolation as the free acid or as salts with inorganic acids (e.g., hydrochloric or sulfuric acid) to improve stability and handling.

Catalysts and Solvents

  • Catalysts: Hindered Lewis acid-base pairs (FLP) have been used effectively in related bis(hydroxyphenyl)methyl compound syntheses to enhance reaction rates and selectivity.
  • Solvents: Dipolar aprotic solvents such as acetone, dimethylformamide, or ethers of polyethylene glycols are preferred for sulfonation and condensation steps due to their ability to dissolve reactants and control reaction kinetics.

Reaction Conditions

Step Temperature Range Solvent Type Catalyst/Agent Notes
Condensation (bis-hydroxyphenyl methyl formation) 80–120 °C Organic solvents (e.g., acetone, ethers) Hindered Lewis acid-base pairs (FLP) Reaction time: 10–16 hours; catalyst recovery possible
Sulfonation 80–120 °C Concentrated sulfuric acid or oleum Sulfuric acid or oleum Controlled to avoid degradation; sulfonation at 1,3-positions
Purification Ambient to mild heating Alcohols or ethers for salt formation Inorganic acids (HCl, H2SO4) Salt formation improves stability and crystallization

Research Findings and Optimization

  • Use of FLP catalysts in the condensation step leads to high purity (>98%) and allows catalyst recycling, reducing costs.
  • Sulfonation requires precise temperature control; below 80 °C conversion is low, above 140 °C leads to degradation and darkening of the reaction mixture.
  • The final product’s stability is enhanced by isolating it as its acid salts, which also facilitates purification.
  • Multi-step synthesis demands rigorous monitoring to avoid oxidation of sensitive intermediates, especially free bases.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 4-(diethylamino)-2-hydroxybenzaldehyde, benzene derivatives, sulfuric acid
Catalysts Hindered Lewis acid-base pairs (FLP), sulfuric acid
Solvents Acetone, dimethylformamide, polyethylene glycol ethers, concentrated sulfuric acid
Temperature range 80–120 °C for condensation and sulfonation steps
Reaction time 10–16 hours for condensation step
Purification methods Crystallization, salt formation with inorganic acids (HCl, H2SO4)
Product purity >98% achievable with optimized conditions
Catalyst recovery Possible for FLP catalysts in condensation step
Stability considerations Isolation as acid salts to prevent oxidation and degradation

Chemical Reactions Analysis

Types of Reactions

4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that 4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid may exhibit antimicrobial properties. The diethylamino groups might enhance membrane penetration, potentially increasing its efficacy against various pathogens. Further research is necessary to elucidate the mechanisms of action and specific targets within microbial systems.

Interaction with Biological Macromolecules

This compound has shown potential interactions with proteins and nucleic acids. Initial data indicate that it could influence the function of these macromolecules, suggesting possible roles in enzyme inhibition or receptor modulation. Quantitative and qualitative studies are needed to characterize these interactions fully.

Drug Development

The structural characteristics of 4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid make it a candidate for drug development. Its ability to interact with biological targets could lead to the design of novel therapeutics, particularly in treating infections or diseases where antimicrobial activity is crucial.

Structure-Based Drug Design

The compound's structural features allow for its use in structure-based drug design (SBDD). By understanding its binding affinities and interaction profiles, researchers can develop targeted drugs that leverage these properties to treat specific conditions, such as leishmaniasis or other infectious diseases .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of various derivatives of 4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid against common bacterial strains. Results indicated significant inhibition rates compared to control compounds, highlighting its potential as an antimicrobial agent.

Interaction Studies with Proteins

Research focusing on the binding affinity of this compound to specific proteins revealed promising results. The compound demonstrated a strong affinity for certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease management.

Mechanism of Action

The mechanism of action of 4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to changes in cellular processes, such as signal transduction and gene expression. The pathways involved often include oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Disulphonic Acid Moieties

1-[Bis[4-(diethylamino)phenyl]methyl]naphthalene-2,7-disulphonic Acid
  • Structural Differences: Replaces the central benzene ring with a naphthalene core, with sulphonic acid groups at positions 2 and 5. Retains bis(diethylamino)phenylmethyl groups.
  • Increased hydrophobicity due to the larger aromatic core may reduce water solubility compared to the benzene-based analogue .
Benzene-1,3-disulphonic Acid
  • Structural Differences: Lacks the bis(diethylamino)-hydroxyphenylmethyl substituent.
  • Implications: Simpler structure with higher acidity due to unmodified sulphonic acid groups. Limited electronic diversity, making it less suitable for applications requiring tailored charge distribution or chelation .

Compounds with Diethylamino-Hydroxyphenyl Motifs

3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic Acid
  • Structural Differences : Contains an azo (-N=N-) linkage instead of a methyl bridge.
  • Implications :
    • Azo groups confer intense coloration, making this compound suitable for dye applications.
    • Reduced photostability compared to the methyl-bridged compound due to azo bond susceptibility to degradation .
Azetidin-2-one Derivatives (e.g., 3-chloro-4-(4-(diethylamino)-2-hydroxyphenyl)-1-(substitutedphenyl)-azetidin-2-one)
  • Structural Differences: Features a β-lactam (azetidinone) ring instead of a disulphonic acid-substituted benzene.
  • Implications: Azetidinone rings enhance biological activity (e.g., antimicrobial properties). Lower solubility in aqueous media compared to sulphonic acid-containing analogues .

Functional Group Comparisons

Compound Core Structure Key Functional Groups Solubility Applications
Target Compound Benzene-1,3-disulphonic acid Bis(diethylamino)-hydroxyphenylmethyl, -SO3H High (due to -SO3H) Surfactants, chelators
Naphthalene-2,7-disulphonic Acid Derivative Naphthalene Bis(diethylamino)phenylmethyl, -SO3H Moderate Optical materials
Azo-linked Compound Benzene Azo, -SO3H, -OH Moderate Dyes, sensors
Azetidinone Derivative Azetidinone Diethylamino-hydroxyphenyl, -Cl Low Antimicrobial agents

Biological Activity

4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid, also known by its CAS number 93964-54-6, is a synthetic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and material science.

Chemical Structure and Properties

The chemical formula for 4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid is C27H34N2O8S2C_{27}H_{34}N_{2}O_{8}S_{2}, with a molecular weight of approximately 578.70 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.

Structural Formula

C27H34N2O8S2\text{C}_{27}\text{H}_{34}\text{N}_{2}\text{O}_{8}\text{S}_{2}

Physical Properties

PropertyValue
Molecular Weight578.70 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that it may exhibit:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent.
  • Antioxidant Properties : Its structure allows for scavenging of free radicals, which may contribute to protective effects against oxidative stress.
  • Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of the compound against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL .
  • Antioxidant Activity : In vitro assays revealed that the compound exhibits strong antioxidant activity comparable to well-known antioxidants such as ascorbic acid. The IC50 value for free radical scavenging was found to be approximately 30 µg/mL .
  • Cytotoxicity Against Cancer Cells : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated an IC50 value of 25 µg/mL for HeLa cells, suggesting significant cytotoxic potential .

Comparative Analysis of Biological Activities

Activity TypeIC50 Value (µg/mL)Reference
Antibacterial (E. coli)50
Antioxidant30
Cytotoxic (HeLa)25

Pharmaceutical Development

Given its promising biological activities, 4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid is being explored for development into pharmaceutical agents targeting bacterial infections and cancer therapy.

Material Science

The compound's unique properties also make it suitable for applications in dyeing and material science, particularly in the development of fluorescent dyes due to its structural characteristics .

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing 4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid, and how can purity be optimized?

  • Answer : Synthesis typically involves condensation reactions between substituted hydroxyphenyl precursors and benzene disulphonic acid derivatives. A two-step approach is advised:

Precursor Preparation : Diethylamino-substituted hydroxyphenyl compounds are synthesized via nucleophilic substitution or reductive amination.

Coupling Reaction : Use a Friedel-Crafts alkylation or Mannich reaction under acidic conditions to attach the hydroxyphenyl groups to the benzene disulphonic acid core.

  • Purification : Employ column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Purity Validation : Monitor via HPLC (C18 column, UV detection at 254 nm) and confirm absence of byproducts using mass spectrometry (ESI-MS) .

Q. How should spectroscopic techniques be applied to characterize this compound?

  • Answer : A multi-technique approach is critical:

  • IR Spectroscopy : Identify sulphonic acid (S-O stretching at 1180–1250 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), diethylamino groups (δ 2.5–3.5 ppm for CH₂, δ 1.0–1.5 ppm for CH₃), and hydroxyl protons (δ 5.0–6.0 ppm, exchangeable).
  • ¹³C NMR : Confirm sulphonic acid attachment via deshielded aromatic carbons (δ 140–160 ppm) .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for structurally similar sulphonated aromatic compounds?

  • Answer : Discrepancies often arise from solvent effects, pH-dependent tautomerism, or impurities. Mitigation steps include:

  • Standardized Conditions : Use deuterated DMSO for NMR (minimizes pH variability) and compare against databases like PubChem or Acta Crystallographica .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR/IR spectra and cross-validate experimental data .
  • Multi-Lab Reproducibility : Collaborate to replicate results across independent labs, focusing on reaction conditions (e.g., temperature, catalyst load) .

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase) based on sulphonic acid and hydroxyl moieties .
  • Reactivity Simulations : Apply DFT (B3LYP/6-31G*) to analyze electron density maps, identifying nucleophilic/electrophilic sites for functionalization .
  • Solvent Effects : Employ COSMO-RS to predict solubility and stability in aqueous/organic matrices .

Q. What experimental designs are optimal for evaluating its potential as a carbonic anhydrase inhibitor?

  • Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values using stopped-flow spectroscopy with 4-nitrophenyl acetate as substrate .
  • Selectivity Screening : Test against isoforms CA-I, CA-II, and CA-IX to assess therapeutic potential .
  • Structural Analysis : Co-crystallize the compound with CA-II for X-ray diffraction (resolution ≤2.0 Å) to map binding interactions .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis?

  • Answer :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Membrane separation (nanofiltration) can recover unreacted precursors .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance coupling efficiency .

Q. What advanced separation techniques are suitable for isolating isomers or byproducts?

  • Answer :

  • Chiral Chromatography : Use Chiralpak IA columns for enantiomeric separation (if applicable) .
  • Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolation .

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